Safironil

Description

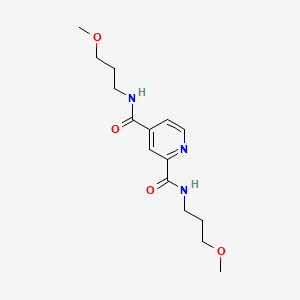

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSXICGBWKECLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158677 | |

| Record name | Safironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134377-69-8 | |

| Record name | Safironil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFIRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Competitive Inhibition of Collagen Synthesis

A Note on the Term "Safironil": Initial literature searches did not yield specific information on a compound named "this compound" as a competitive inhibitor of collagen synthesis. Therefore, this guide will provide a comprehensive overview of the principles and examples of competitive inhibition of collagen synthesis, focusing on well-documented inhibitors and their mechanisms of action. This approach will address the core scientific query for researchers, scientists, and drug development professionals.

Introduction to Collagen Synthesis and Its Pathological Significance

Collagen is the most abundant protein in the human body, providing essential structural support to connective tissues such as skin, bones, tendons, and ligaments.[1] The synthesis of collagen is a complex, multi-step process that occurs both inside and outside the cell, primarily within fibroblasts.[1] This process involves the transcription and translation of procollagen chains, extensive post-translational modifications, and finally, the assembly into mature collagen fibrils.

While essential for tissue integrity and wound healing, the excessive deposition of collagen is a hallmark of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and scleroderma. In these conditions, the dysregulation of collagen synthesis leads to the progressive scarring of organs, impairing their function and ultimately leading to organ failure. Consequently, the targeted inhibition of collagen synthesis represents a promising therapeutic strategy for a range of fibrotic and proliferative disorders.

The Core Mechanism: Competitive Inhibition of Prolyl 4-Hydroxylase

A critical step in collagen synthesis is the hydroxylation of proline residues in the procollagen polypeptide chains. This reaction is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) and is essential for the formation of the stable triple-helical structure of collagen.[2][3] Without adequate hydroxylation, the procollagen chains are unstable and are largely degraded intracellularly, preventing their secretion and assembly into collagen fibrils.[4][5]

P4H is therefore a key regulatory point and a prime target for the inhibition of collagen synthesis. Competitive inhibitors of P4H are molecules that bind to the active site of the enzyme, preventing the binding of its natural substrates. P4H requires Fe²⁺, 2-oxoglutarate, and ascorbate as co-factors.[6] Many competitive inhibitors of P4H are designed to mimic 2-oxoglutarate.[6][7]

Signaling Pathway of Collagen Synthesis and P4H Inhibition

The synthesis of collagen is regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role. Activation of the TGF-β pathway can lead to the stimulation of the JAK2/STAT3 signaling cascade, which in turn enhances collagen synthesis.[2] Competitive inhibitors of P4H act downstream in this process, directly targeting an essential enzymatic step in collagen maturation.

References

- 1. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Safironil: A Technical Guide to its Chemical Structure, Properties, and Antifibrotic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safironil is a pyridine dicarboxamide derivative with potent antifibrotic properties. It acts as a competitive inhibitor of collagen synthesis by targeting prolyl 4-hydroxylase, a key enzyme in collagen maturation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro antifibrotic activity assessment, and prolyl 4-hydroxylase inhibition assay are presented. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N,N'-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide, is a synthetic compound designed to inhibit excessive collagen deposition, a hallmark of fibrotic diseases. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₃N₃O₄ |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 134377-69-8 |

| SMILES | C(NCCCOC)(=O)C1=CC(C(NCCCOC)=O)=NC=C1 |

| Solubility | DMSO: 30 mg/mL (96.97 mM) |

| Physical State | Solid |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Protocol

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology:

Step 1: Formation of Pyridine-2,4-dicarbonyl dichloride

-

To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene), add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 30 minutes and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyridine-2,4-dicarbonyl dichloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of N,N'-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide (this compound)

-

Dissolve the crude pyridine-2,4-dicarbonyl dichloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-methoxypropylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in the same anhydrous solvent.

-

Add the solution of 3-methoxypropylamine and triethylamine dropwise to the solution of pyridine-2,4-dicarbonyl dichloride at 0 °C with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of collagen protein synthesis.[1] Its primary molecular target is prolyl 4-hydroxylase (P4H), an α-ketoglutarate-dependent dioxygenase crucial for the post-translational hydroxylation of proline residues in procollagen chains.[2] This hydroxylation step is essential for the formation of stable triple-helical collagen molecules. By inhibiting P4H, this compound prevents the proper folding and secretion of collagen, leading to its intracellular degradation and a reduction in extracellular collagen deposition.

The antifibrotic effects of this compound have been demonstrated in vitro, where it prevents the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2] this compound has been shown to reduce the expression of key fibrotic markers, including collagen type I and α-smooth muscle actin (α-SMA).[1]

Signaling Pathway of Collagen Synthesis and Inhibition by this compound

Caption: this compound inhibits collagen synthesis by targeting prolyl 4-hydroxylase.

Experimental Protocols

In Vitro Antifibrotic Activity Assay in Hepatic Stellate Cells

This protocol describes a general method to assess the antifibrotic activity of this compound on a human hepatic stellate cell line (e.g., LX-2).

Experimental Workflow for In Vitro Antifibrotic Assay

References

- 1. Two novel antifibrotics, HOE 077 and this compound, modulate stellate cell activation in rat liver injury: differential effects in males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two novel antifibrotics, HOE 077 and this compound, modulate stellate cell activation in rat liver injury: differential effects in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Safironil: A Technical Primer on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safironil is an experimental antifibrotic compound investigated for its potential to treat liver fibrosis. Initially developed by Sanofi, this small molecule was designed as a competitive inhibitor of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen synthesis. The rationale behind its development was to target the excessive deposition of extracellular matrix, a hallmark of fibrosis, by preventing the maturation of collagen. Although the development of this compound was ultimately discontinued, its investigation has provided valuable insights into the modulation of stellate cell activation and collagen production in the context of liver injury.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, key experimental findings, and the methodologies used in its evaluation.

Mechanism of Action

This compound functions as a competitive inhibitor of prolyl 4-hydroxylase (P4H). P4H is an essential enzyme in the post-translational modification of procollagen chains. It catalyzes the hydroxylation of proline residues, a step that is crucial for the formation of a stable triple-helix structure of mature collagen. By inhibiting P4H, this compound was designed to prevent the proper folding and secretion of collagen, thereby reducing its deposition in tissues.

Research has shown that this compound's primary effect in the liver is the modulation of hepatic stellate cell (HSC) activation.[2][3] In response to liver injury, quiescent HSCs transform into activated myofibroblast-like cells, which are the primary source of collagen in the fibrotic liver. Studies have demonstrated that this compound can prevent the activation of these cells and even promote their deactivation, thus targeting a key cellular event in the progression of liver fibrosis.[2][3]

Data Presentation

| In Vitro Efficacy of this compound | |

| Cell Type | Primary rat hepatic stellate cells |

| Effect | - Prevention of stellate cell activation - Acceleration of stellate cell deactivation |

| Biomarkers | - Downregulation of collagen I mRNA - Downregulation of smooth muscle α-actin |

| Reference | Wang et al., 1998[2][3] |

| In Vivo Efficacy of this compound | |

| Animal Model | Male and Female Rats with Carbon Tetrachloride (CCl4)-Induced Liver Injury |

| Effect | - Modulation of stellate cell activation |

| Key Finding | The response to this compound was found to be sexually dimorphic, with a greater effect observed in female rats. |

| Reference | Wang et al., 1998[2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound.

In Vitro Studies: Primary Hepatic Stellate Cell Culture

This protocol describes the isolation and culture of primary hepatic stellate cells (HSCs) from rats, a crucial in vitro model for studying liver fibrosis.

-

Liver Perfusion and Digestion:

-

The liver is perfused in situ with a collagenase/pronase solution to digest the extracellular matrix.

-

-

Cell Isolation:

-

The digested liver is excised, and the resulting cell suspension is filtered to remove undigested tissue.

-

HSCs are then isolated from other liver cell types using density gradient centrifugation.

-

-

Cell Culture:

-

Isolated HSCs are cultured on standard tissue culture plastic. This environment promotes their spontaneous "activation" into a myofibroblast-like phenotype, mimicking the in vivo process during liver injury.

-

-

Treatment with this compound:

-

This compound is added to the culture medium at various concentrations to assess its effect on HSC activation and collagen production.

-

-

Analysis:

-

The expression of key fibrotic markers, such as collagen I mRNA and smooth muscle α-actin, is measured using techniques like Northern blotting or RT-qPCR.

-

In Vivo Studies: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This protocol outlines the induction of liver fibrosis in rats using CCl4, a widely used model to evaluate antifibrotic therapies.

-

Animal Model:

-

Male and female rats are used for the study.

-

-

Induction of Fibrosis:

-

Rats are administered carbon tetrachloride (CCl4), typically via intraperitoneal injection, over a period of several weeks to induce chronic liver injury and fibrosis.

-

-

Treatment:

-

A treatment group receives this compound concurrently with the CCl4 administration. A control group receives a vehicle.

-

-

Monitoring and Analysis:

-

The progression of liver fibrosis is monitored by analyzing liver tissue for collagen deposition (e.g., using Sirius Red staining) and the expression of fibrosis-related genes.

-

The activation of hepatic stellate cells is assessed by immunohistochemical staining for smooth muscle α-actin.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in liver fibrosis and a typical experimental workflow for evaluating an antifibrotic compound like this compound.

Caption: TGF-β signaling pathway in hepatic stellate cells.

Caption: JAK/STAT signaling pathway in liver fibrosis.

Caption: Preclinical evaluation workflow for this compound.

References

Safironil: A Deep Dive into its Antifibrotic Mechanism and Impact on Extracellular Matrix Deposition

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of Safironil, a novel antifibrotic agent, and its effects on extracellular matrix (ECM) deposition. Drawing from key preclinical studies, this document details the compound's mechanism of action, summarizes the available quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Inhibition of Hepatic Stellate Cell Activation

This compound was initially designed as a competitive inhibitor of collagen protein synthesis. However, foundational research has revealed a more nuanced mechanism of action. The primary target of this compound is the activation of hepatic stellate cells (HSCs), the principal source of collagen and other ECM components in the context of liver fibrosis.[1][2] In their quiescent state, HSCs are vitamin A-storing cells. Upon liver injury, they undergo a process of activation, transforming into a myofibroblast-like phenotype characterized by the expression of α-smooth muscle actin (α-SMA) and a dramatic increase in the synthesis and deposition of ECM proteins, leading to fibrosis.

This compound intervenes in this critical activation step. In vitro studies have demonstrated that this compound not only prevents the activation of quiescent HSCs but can also promote the deactivation of already activated HSCs.[2] This is evidenced by a significant reduction in the expression of key activation markers, namely α-SMA and collagen type I mRNA.

Quantitative Analysis of this compound's Effects on ECM Markers

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on markers of hepatic stellate cell activation and ECM deposition.

Table 1: In Vitro Efficacy of this compound on Hepatic Stellate Cell Activation Markers

| Marker | Cell Type | Treatment | Observed Effect | Source |

| Collagen I mRNA | Primary Rat Hepatic Stellate Cells | This compound | Dose-dependent reduction | Wang YJ, et al. (1998) |

| α-Smooth Muscle Actin (α-SMA) | Primary Rat Hepatic Stellate Cells | This compound | Dose-dependent reduction | Wang YJ, et al. (1998) |

| Collagen Type I | Murine Fibroblasts | This compound | Reduction in deposition | Al-Harbi, N. O. (2001) |

| Collagen Type III | Murine Fibroblasts | This compound | Reduction in deposition | Al-Harbi, N. O. (2001) |

| Laminin | Murine Fibroblasts | This compound | Reduction in production | Al-Harbi, N. O. (2001) |

Table 2: In Vivo Efficacy of this compound in Animal Models of Liver Fibrosis

| Animal Model | Treatment | Key Findings | Source |

| CCl4-induced liver fibrosis in rats | This compound | Prevention of HSC activation | Wang YJ, et al. (1998) |

| Murine Schistosomiasis | This compound | Altered pattern of fibrosis: Decreased Type I collagen, Increased Type III collagen | Al-Harbi, N. O. (2001) |

| Murine Schistosomiasis with Praziquantel | This compound | Attenuation of pre-existent collagen | Al-Harbi, N. O. (2001) |

Signaling Pathway of this compound's Antifibrotic Action

Recent evidence suggests that this compound may exert its effects through the inhibition of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen synthesis. P4H is responsible for the hydroxylation of proline residues in procollagen chains, a post-translational modification that is essential for the formation of a stable, triple-helical collagen molecule. By inhibiting P4H, this compound can disrupt the proper folding and secretion of collagen, thereby reducing its deposition in the extracellular matrix. This mechanism provides a direct link between this compound and the reduction in collagen accumulation observed in preclinical models.

Experimental Protocols

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats

This protocol outlines the methodology used in the foundational study by Wang et al. (1998) to assess the in vivo efficacy of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Fibrosis Induction: Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in a vehicle such as corn oil. The administration is typically performed twice a week for a period of several weeks to establish fibrosis.

-

Treatment: this compound is administered orally by gavage daily or on a specified schedule, concurrently with or after the induction of fibrosis. A control group receives the vehicle alone.

-

Endpoint Analysis: At the end of the study period, animals are sacrificed, and liver tissues are harvested.

-

Molecular Analysis:

-

RNA Isolation and RT-PCR: Total RNA is extracted from liver tissue, and the expression levels of collagen type I mRNA are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

Protein Extraction and Western Blotting: Liver tissue homogenates are prepared, and protein extracts are subjected to Western blot analysis to determine the levels of α-smooth muscle actin (α-SMA).

-

In Vitro Culture and Treatment of Hepatic Stellate Cells

This protocol describes a general methodology for the isolation, culture, and treatment of primary hepatic stellate cells to assess the direct effects of this compound.

References

- 1. Prolyl 4-hydroxylase inhibitor is more effective for the inhibition of proliferation than for inhibition of collagen synthesis of rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two novel antifibrotics, HOE 077 and this compound, modulate stellate cell activation in rat liver injury: differential effects in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Safironil in Preventing Fibroblast Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast activation is a critical pathological driver of fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) leading to tissue scarring and organ failure. The therapeutic targeting of activated fibroblasts, or myofibroblasts, represents a promising strategy for the treatment of a wide range of fibrotic conditions. This technical guide provides an in-depth overview of the core mechanisms underlying fibroblast activation, with a particular focus on key signaling pathways. While comprehensive data on the compound Safironil is limited to early preclinical studies, this document situates its potential role within the broader context of anti-fibrotic research. Detailed experimental protocols for assessing fibroblast activation and the efficacy of inhibitory compounds are provided, alongside structured data presentation formats and visualizations of relevant biological pathways and experimental workflows.

Introduction to Fibroblast Activation

Fibroblasts are mesenchymal cells responsible for synthesizing the ECM and collagen, which provide structural integrity to tissues. In response to tissue injury, quiescent fibroblasts can become activated, transitioning into a pro-reparative phenotype known as the myofibroblast. This activation is characterized by increased proliferation, migration, contractility, and secretion of ECM components. While essential for normal wound healing, persistent fibroblast activation due to chronic injury or inflammation leads to the pathological accumulation of ECM, a hallmark of fibrosis. Key markers of fibroblast activation include the expression of alpha-smooth muscle actin (α-SMA), increased synthesis of collagen type I and fibronectin, and enhanced contractile capacity.

A number of signaling molecules and pathways are implicated in the sustained activation of fibroblasts, with the Transforming Growth Factor-beta (TGF-β) pathway being a central regulator. Consequently, the inhibition of these pathways is a major focus of anti-fibrotic drug development.

This compound: An Investigational Anti-Fibrotic Agent

This compound is a compound that has been investigated for its potential to modulate fibroblast activation. Early research has suggested that this compound may play a role in preventing the activation of hepatic stellate cells, which are liver-specific fibroblasts, and in accelerating their deactivation in culture. Stellate cell activation is a key event in the pathogenesis of liver fibrosis. The available studies indicate that this compound's target is the activation process itself, rather than the synthesis of collagen. However, it is important to note that research on this compound is not extensive, and its precise mechanism of action and clinical efficacy remain to be fully elucidated.

Key Signaling Pathways in Fibroblast Activation

A comprehensive understanding of the signaling cascades that govern fibroblast activation is crucial for the development of targeted therapies. Below are summaries of the pivotal pathways involved.

The TGF-β Signaling Pathway

The TGF-β signaling pathway is the most potent known inducer of fibroblast activation and fibrosis. It operates through both canonical (Smad-dependent) and non-canonical (Smad-independent) branches.

-

Canonical (Smad) Pathway: Upon binding of TGF-β to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding for α-SMA, collagens, and other ECM proteins.

-

Non-Canonical (Non-Smad) Pathways: TGF-β can also activate a variety of Smad-independent signaling pathways, including mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and Rho-like GTPase signaling pathways.[1] These pathways can modulate the fibrotic response by influencing cell proliferation, survival, and cytoskeletal organization.[2]

References

Preliminary In Vitro Efficacy of Safironil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safironil is a novel small molecule inhibitor of prolyl 4-hydroxylase (P4HA), an enzyme critical to collagen synthesis. Preliminary in vitro studies have demonstrated its potential as an anti-fibrotic agent. This document provides a technical guide to the foundational in vitro research on this compound, summarizing its mechanism of action, qualitative efficacy, and representative experimental protocols for assessing its anti-fibrotic potential. The available data indicates that this compound effectively prevents the activation of hepatic stellate cells, a key event in the pathogenesis of liver fibrosis, by inhibiting collagen production.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A central process in fibrosis is the activation of fibroblasts and their transdifferentiation into myofibroblasts, which are the primary producers of collagen. This compound has been identified as a competitive inhibitor of collagen synthesis, showing promise in modulating fibrotic processes.[1][2][3] This guide synthesizes the available preliminary in vitro findings on this compound's efficacy.

Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase

This compound's primary mechanism of action is the inhibition of prolyl 4-hydroxylase (P4HA).[1] P4HA is a key enzyme in the post-translational modification of procollagen. It catalyzes the hydroxylation of proline residues, a step that is essential for the formation of the stable, triple-helical structure of collagen. By inhibiting P4HA, this compound prevents the proper folding and secretion of procollagen, leading to a reduction in the deposition of mature collagen fibers. This targeted action on a critical step in the fibrotic pathway underscores this compound's potential as a therapeutic agent.

In Vitro Efficacy of this compound

Preliminary in vitro studies have focused on the effect of this compound on hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver. The available data, while qualitative, consistently demonstrates this compound's ability to modulate key fibrotic markers.

Table 1: Summary of Qualitative In Vitro Efficacy of this compound

| Assay | Cell Type | Key Markers | Observed Effect of this compound | Reference |

| Stellate Cell Activation | Primary Rat Hepatic Stellate Cells | Collagen I mRNA, α-Smooth Muscle Actin (α-SMA) | Prevention of activation and acceleration of deactivation. | [1] |

| Fibrogenesis | Primary Rat Hepatic Stellate Cells | Collagen Type I, Collagen Type III, Laminin | Prevention of fibrogenesis. | [1][2] |

Note: Specific quantitative data such as IC50 values and effective concentrations from these preliminary studies are not publicly available at the time of this writing.

Experimental Protocols (Representative)

Detailed protocols for the specific in vitro studies on this compound are not available. However, this section provides representative methodologies for the key experiments cited, based on standard laboratory practices.

Hepatic Stellate Cell Isolation and Culture

Primary hepatic stellate cells can be isolated from rat liver tissue by collagenase/pronase perfusion followed by density gradient centrifugation. Once isolated, the cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, on plastic surfaces to induce spontaneous activation into a myofibroblast-like phenotype.

Assessment of Stellate Cell Activation

To evaluate the effect of this compound on stellate cell activation, cultured HSCs would be treated with varying concentrations of this compound. The activation status of the cells is then assessed by monitoring key fibrotic markers.

-

Quantitative Real-Time PCR (qRT-PCR) for Collagen I mRNA: Total RNA is extracted from treated and untreated cells. After reverse transcription to cDNA, the expression level of Collagen I mRNA is quantified by qRT-PCR, normalized to a housekeeping gene such as GAPDH.

-

Immunofluorescence for α-Smooth Muscle Actin (α-SMA): Cells are fixed, permeabilized, and stained with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. The expression and incorporation of α-SMA into stress fibers, a hallmark of myofibroblast activation, can then be visualized and quantified by fluorescence microscopy.

Analysis of Extracellular Matrix Protein Production

The effect of this compound on the production of key ECM proteins can be determined using techniques such as Western blotting or ELISA on cell lysates and culture supernatants to quantify the levels of Collagen Type I, Collagen Type III, and Laminin.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a representative experimental workflow for its in vitro evaluation.

Caption: Proposed mechanism of action of this compound in inhibiting fibrosis.

Caption: Representative workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

The preliminary in vitro evidence suggests that this compound is a promising anti-fibrotic agent that functions by inhibiting prolyl 4-hydroxylase, thereby preventing hepatic stellate cell activation and collagen synthesis. While these initial findings are encouraging, further research is necessary to quantify the efficacy of this compound through the determination of IC50 values and dose-response curves. Subsequent studies should also aim to elucidate the broader signaling pathways affected by this compound and to evaluate its efficacy and safety in preclinical models of fibrosis.

References

- 1. Inhibition of prolyl 4-hydroxylase decreases muscle fibrosis following chronic rotator cuff tear - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies of Safironil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of Collagen Synthesis

Safironil is an experimental anti-fibrotic compound designed to competitively inhibit the synthesis of collagen.[1][2] Its primary mechanism of action revolves around the modulation of hepatic stellate cells (HSCs), the principal cell type responsible for collagen production in the liver during fibrogenesis.[2] By targeting the activation of these cells, this compound aims to reduce the excessive deposition of extracellular matrix proteins that characterizes fibrotic diseases.

Molecular Targets and Mechanism of Action

The central molecular target of this compound is prolyl 4-hydroxylase (P4H) , a key enzyme in the biosynthesis of collagen.[3] P4H catalyzes the hydroxylation of proline residues within procollagen chains, a critical post-translational modification necessary for the formation of the stable, triple-helical structure of mature collagen. By competitively inhibiting P4H, this compound prevents the proper folding and secretion of collagen, leading to its intracellular degradation.

The downstream effects of this compound's interaction with its molecular targets manifest as a reduction in the markers of HSC activation. In vitro studies have demonstrated that this compound treatment leads to a dose-dependent decrease in the expression of:

-

Collagen Type I mRNA: A primary indicator of active collagen synthesis by HSCs.[2]

-

Smooth Muscle α-Actin (α-SMA): A hallmark protein expressed by activated, myofibroblast-like HSCs.[2]

Furthermore, this compound has been observed to alter the pattern of collagen deposition, suggesting a nuanced role in modulating the fibrotic microenvironment beyond simple inhibition.[2]

Quantitative Analysis of this compound's Effects

| Parameter Measured | Cell Type | Effect of this compound | Reference |

| Collagen Type I mRNA Expression | Hepatic Stellate Cells | Dose-dependent reduction | [2] |

| Smooth Muscle α-Actin (α-SMA) Protein Expression | Hepatic Stellate Cells | Reduction | [2] |

| Collagen Type I and III Production | Not Specified | Judged to be reduced | [2] |

| Laminin Production | Not Specified | Judged to be reduced | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's molecular targets.

In Vitro Assessment of Hepatic Stellate Cell Activation

Objective: To determine the effect of this compound on the activation of primary hepatic stellate cells in culture.

Methodology:

-

Isolation and Culture of Hepatic Stellate Cells:

-

HSCs are isolated from rodent or human liver tissue by in situ perfusion with collagenase and pronase, followed by density gradient centrifugation.

-

Isolated cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Treatment with this compound:

-

HSCs are seeded in culture plates and allowed to adhere.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Activation Markers:

-

RNA Isolation and RT-qPCR for Collagen I and III mRNA: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). cDNA is synthesized, and quantitative real-time PCR is performed using specific primers for collagen type I and type III, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blotting for α-SMA Protein: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for α-SMA. A secondary antibody conjugated to a detectable enzyme is then used for visualization and quantification.

-

Immunocytochemistry for α-SMA: Cells cultured on coverslips are fixed, permeabilized, and incubated with a primary antibody against α-SMA. A fluorescently labeled secondary antibody is then used for visualization by fluorescence microscopy.

-

Prolyl 4-Hydroxylase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound on prolyl 4-hydroxylase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human prolyl 4-hydroxylase is used as the enzyme source.

-

A synthetic peptide substrate containing a proline residue in the appropriate sequence context is utilized.

-

-

Inhibition Assay:

-

The assay is typically performed in a microplate format.

-

The reaction mixture contains the enzyme, the peptide substrate, and co-factors (Fe²⁺, 2-oxoglutarate, and ascorbate).

-

Various concentrations of this compound are added to the reaction wells.

-

The reaction is initiated and incubated at a controlled temperature.

-

-

Detection of Hydroxylation:

-

The extent of proline hydroxylation can be measured using various methods, such as:

-

HPLC-based methods: Separating the hydroxylated and non-hydroxylated peptide products and quantifying their respective peak areas.

-

Antibody-based methods (ELISA): Using an antibody that specifically recognizes the hydroxylated proline residue.

-

Coupled enzyme assays: Measuring the production of succinate, a co-product of the P4H reaction.

-

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each this compound concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of this compound Action

References

Safironil: A Novel Modulator of Stellate Cell Activation for the Treatment of Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden with limited therapeutic options. This whitepaper details the preclinical evidence for Safironil, a novel therapeutic agent that has demonstrated significant anti-fibrotic potential, primarily in the context of liver fibrosis. Originally designed as a competitive inhibitor of collagen synthesis, foundational research has revealed that this compound's principal mechanism of action is the modulation of hepatic stellate cell (HSC) activation, a critical event in the fibrotic cascade. This document provides a comprehensive overview of the in vitro and in vivo studies, detailed experimental protocols, and a summary of the quantitative data supporting this compound's efficacy. Furthermore, it elucidates the key signaling pathways involved in stellate cell activation and the experimental workflows used to evaluate this promising anti-fibrotic compound.

Mechanism of Action: Targeting the Engine of Fibrosis

Fibrosis is the pathological outcome of a dysregulated wound-healing response. In the liver, the activation of hepatic stellate cells is the central driver of fibrogenesis[1][2][3]. In their quiescent state, HSCs are the primary storage site for vitamin A. Upon liver injury, they undergo a transformative process known as activation, transitioning into a myofibroblast-like phenotype. These activated HSCs are characterized by robust proliferation, increased contractility, and the excessive production of extracellular matrix (ECM) components, most notably collagen type I and III[1].

While initially conceived as a competitive inhibitor of collagen protein synthesis, in vivo and in vitro studies have demonstrated that the primary therapeutic target of this compound is the activation of stellate cells[4][5]. This compound exhibits a dual-pronged effect:

-

Prevention of Activation: this compound hinders the transformation of quiescent HSCs into their activated, pro-fibrotic state.

-

Acceleration of Deactivation: The compound also promotes the reversion of activated HSCs back to a quiescent-like phenotype.

This targeted modulation of stellate cell activity effectively curtails the primary source of excessive collagen deposition that characterizes liver fibrosis.

Preclinical Efficacy: In Vitro and In Vivo Evidence

This compound's anti-fibrotic properties have been substantiated in multiple preclinical models of liver fibrosis.

In Vitro Studies

In cultured primary rat hepatic stellate cells, this compound has been shown to effectively prevent the hallmarks of activation. Treatment with this compound leads to a significant reduction in the expression of key fibrotic markers, including:

-

Collagen I mRNA: A direct indicator of the primary fibrillar collagen production.

-

α-Smooth Muscle Actin (α-SMA): A cytoskeletal protein and a hallmark of myofibroblast differentiation[4].

Furthermore, in vitro studies on fibromyoblasts demonstrated that this compound modulates the production of essential ECM components, leading to a decrease in collagen type I and laminin, and an increase in collagen type III[6][7]. This shift in the collagen type I to type III ratio is indicative of a less fibrotic and more regenerative microenvironment.

In Vivo Studies

The anti-fibrotic efficacy of this compound has been confirmed in two distinct rodent models of liver fibrosis:

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats: In this widely used toxicant-induced model of liver fibrosis, this compound was shown to target stellate cell activation within the intact liver[4][5].

-

Schistosomiasis-Induced Liver Fibrosis in Mice: In this parasitic infection model, which recapitulates key features of human hepatic schistosomiasis, this compound demonstrated a significant impact on the pattern of fibrosis. While it did not alter the size of liver granulomas or the total hydroxyproline content, it favorably shifted the collagen deposition by increasing type III collagen and decreasing type I collagen[6][7]. Notably, the most profound anti-fibrotic effects were observed when this compound was administered in combination with Praziquantel, the standard-of-care anti-parasitic drug[6][7]. This suggests a potential synergistic effect where Praziquantel eliminates the underlying insult and this compound facilitates the resolution of existing fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Fibrotic Markers

| Cell Type | Marker | Effect of this compound | Reference |

| Primary Rat Hepatic Stellate Cells | Collagen I mRNA | Prevention of upregulation | [4] |

| Primary Rat Hepatic Stellate Cells | α-Smooth Muscle Actin | Prevention of upregulation | [4] |

| Fibromyoblasts | Collagen Type I | Decreased production | [6][7] |

| Fibromyoblasts | Collagen Type III | Increased production | [6][7] |

| Fibromyoblasts | Laminin | Decreased production | [6][7] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Liver Fibrosis

| Animal Model | Key Parameter | Effect of this compound | Combination Therapy | Reference |

| CCl4-Induced Rat Liver Fibrosis | Stellate Cell Activation | Targeted and modulated | Not Applicable | [4] |

| Schistosomiasis-Induced Mouse Liver Fibrosis | Collagen Type I Deposition | Decreased | Enhanced effect with Praziquantel | [6][7] |

| Schistosomiasis-Induced Mouse Liver Fibrosis | Collagen Type III Deposition | Increased | Enhanced effect with Praziquantel | [6][7] |

| Schistosomiasis-Induced Mouse Liver Fibrosis | Total Hydroxyproline | No significant change | Not specified | [6][7] |

| Schistosomiasis-Induced Mouse Liver Fibrosis | Granuloma Size | No significant change | Not specified | [6][7] |

Signaling Pathways in Hepatic Stellate Cell Activation

The activation of hepatic stellate cells is a complex process orchestrated by a multitude of signaling pathways. While the precise molecular targets of this compound within these pathways have not been fully elucidated, its demonstrated ability to modulate HSC activation suggests an interaction with one or more of the key regulatory networks. The Transforming Growth Factor-beta (TGF-β) signaling pathway is widely recognized as the most potent pro-fibrotic cytokine and a master regulator of HSC activation and ECM production[3][8].

Experimental Protocols

The following sections provide a detailed methodology for the key in vivo experiments cited in this document.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This model is a standard and widely used method for inducing liver fibrosis in rodents.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Fibrosis: Carbon tetrachloride (CCl4) is administered via intraperitoneal injection. A typical protocol involves twice-weekly injections of CCl4 (e.g., 1 ml/kg body weight) diluted in a vehicle such as olive oil for a period of 4 to 12 weeks to establish significant fibrosis[9][10][11].

-

This compound Administration: this compound is administered orally or via injection concurrently with or after the induction of fibrosis, depending on the study design (prophylactic or therapeutic).

-

Endpoint Analysis:

-

Histopathology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Gene Expression Analysis: Total RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of key fibrotic markers, including collagen type I (Col1a1) and α-smooth muscle actin (Acta2).

-

Protein Analysis: Western blotting is used to determine the protein levels of α-SMA and other relevant markers in liver tissue homogenates.

-

Schistosomiasis-Induced Liver Fibrosis in Mice

This model mimics the chronic inflammatory and fibrotic response to parasitic eggs entrapped in the liver.

-

Animal Model: Female C57BL/6 mice are commonly used.

-

Infection: Mice are percutaneously infected with a defined number of Schistosoma mansoni cercariae[12].

-

Development of Fibrosis: Liver fibrosis develops as a granulomatous response to the parasite eggs, typically becoming well-established by 8-12 weeks post-infection.

-

This compound Administration: this compound treatment is initiated at a specific time point post-infection, often in combination with Praziquantel.

-

Endpoint Analysis:

-

Granuloma Measurement: The size of hepatic granulomas is measured from histological sections.

-

Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the hydroxyproline concentration.

-

Collagen Typing: Immunohistochemistry or immunofluorescence is used to specifically visualize and quantify the deposition of collagen type I and type III.

-

Parasitological Assessment: Liver egg burden is determined to assess the extent of parasitic infection.

-

Potential for Broader Applications in Fibrotic Diseases

While the current body of evidence for this compound is concentrated on liver fibrosis, its fundamental mechanism of action—the modulation of myofibroblast precursor activation—holds significant promise for its application in other fibrotic diseases. The activation of resident fibroblasts or fibroblast-like cells into collagen-secreting myofibroblasts is a common pathological feature in a wide range of fibrotic conditions, including:

-

Idiopathic Pulmonary Fibrosis (IPF)

-

Kidney Fibrosis

-

Cardiac Fibrosis

-

Systemic Sclerosis

The finding that this compound targets a central cellular process in fibrosis suggests that its therapeutic potential may extend beyond the liver. Further preclinical studies in models of fibrosis in other organ systems are warranted to explore this broader applicability.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of liver fibrosis and potentially other fibrotic diseases. Its unique mechanism of modulating stellate cell activation, rather than directly inhibiting collagen synthesis, offers a targeted approach to attenuating the fibrotic process at its source. The preclinical data from both in vitro and in vivo models provide a strong rationale for further development.

Future research should focus on:

-

Elucidating the precise molecular signaling pathways through which this compound exerts its effects on stellate cell activation.

-

Conducting preclinical studies in models of fibrosis in other organs to assess its broader therapeutic potential.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with liver fibrosis and other fibrotic conditions.

The continued investigation of this compound could pave the way for a novel and effective therapy for patients suffering from the debilitating consequences of fibrotic diseases.

References

- 1. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]

- 2. Molecular mechanism of hepatic stellate cell activation and antifibrotic therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]

- 4. Two novel antifibrotics, HOE 077 and this compound, modulate stellate cell activation in rat liver injury: differential effects in males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Insight into the Antifibrotic Effects of Praziquantel on Mice in Infection with Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of hepatic fibrosis in mice with schistosomiasis by extracellular microRNA-30 derived from Schistosoma japonicum eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extra- and Intra-Cellular Mechanisms of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility | Semantic Scholar [semanticscholar.org]

- 11. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.ekb.eg [journals.ekb.eg]

Methodological & Application

Safironil: Application Notes and Protocols for In Vivo Antifibrotic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safironil is an experimental antifibrotic compound investigated for its potential to mitigate liver fibrosis. It has been studied in preclinical in vivo models of liver injury, where it has shown potential in modulating the fibrotic process. The primary mechanism of action appears to be the inhibition of hepatic stellate cell (HSC) activation, a key event in the pathogenesis of liver fibrosis. Unlike direct inhibitors of collagen synthesis, this compound seems to target the upstream activation of the primary collagen-producing cells in the liver.

These application notes provide a summary of the available information on in vivo studies involving this compound and outline generalized experimental protocols based on the existing literature. It is important to note that detailed quantitative data and specific protocols from these studies are not fully available in the public domain.

Mechanism of Action and Signaling Pathway

This compound is proposed to exert its antifibrotic effects by preventing the activation of hepatic stellate cells (HSCs). In a healthy liver, HSCs are in a quiescent state. Upon liver injury, various stimuli, including transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF), trigger their transdifferentiation into proliferative, contractile, and fibrogenic myofibroblasts. These activated HSCs are the primary source of extracellular matrix proteins, predominantly collagen type I and type III, which accumulate and lead to fibrosis.

While the precise molecular targets of this compound have not been fully elucidated in the available literature, its action is understood to interfere with this activation process. The following diagram illustrates a generalized signaling pathway for HSC activation, which this compound is hypothesized to inhibit.

Experimental Protocols for In Vivo Studies

Two primary animal models have been described in the literature for evaluating the in vivo efficacy of this compound. The following are generalized protocols based on these studies. Note: Specific details regarding dosage, administration route, and frequency for this compound were not available and should be determined through dose-finding studies.

Protocol 1: Murine Model of Schistosomiasis-Induced Liver Fibrosis

This model is relevant for studying fibrosis in the context of parasitic infection.

1. Animal Model:

-

Species: Mouse (specific strain to be selected based on susceptibility to Schistosoma mansoni).

-

Induction of Fibrosis: Mice are infected with S. mansoni cercariae to induce chronic schistosomiasis, which leads to the formation of egg-induced granulomas and subsequent liver fibrosis.

2. Experimental Groups:

-

Group 1: Healthy Control (no infection, no treatment).

-

Group 2: Disease Control (infected, vehicle treatment).

-

Group 3: this compound Monotherapy (infected, treated with this compound).

-

Group 4: Praziquantel Monotherapy (infected, treated with Praziquantel - a standard anti-schistosomal drug).

-

Group 5: Combination Therapy (infected, treated with this compound and Praziquantel).

3. Drug Administration:

-

This compound: The specific dose, route (e.g., oral gavage, intraperitoneal injection), and frequency are not specified in available literature and need to be determined empirically.

-

Praziquantel: Administered at a standard therapeutic dose for schistosomiasis in mice.

-

Duration: Treatment should be initiated at a time point when fibrosis is established and continue for a predefined period.

4. Endpoint Analysis:

-

Histopathology: Liver tissue sections stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.

-

Immunohistochemistry: Staining for markers of HSC activation (e.g., alpha-smooth muscle actin, α-SMA) and specific collagen types (Collagen I and Collagen III).

-

Biochemical Analysis: Quantification of liver hydroxyproline content as an indicator of total collagen.

-

Gene Expression Analysis: RT-qPCR for mRNA levels of pro-fibrotic genes (e.g., Col1a1, Col3a1, Acta2, Tgf-β1) in liver tissue.

Protocol 2: Rat Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

This is a widely used toxicant-induced model of liver fibrosis.

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley or Wistar).

-

Induction of Fibrosis: Chronic administration of carbon tetrachloride (CCl₄), typically via intraperitoneal injection or inhalation, to induce repetitive liver injury and subsequent fibrosis.

2. Experimental Groups:

-

Group 1: Healthy Control (vehicle for CCl₄, no treatment).

-

Group 2: Disease Control (CCl₄ administration, vehicle treatment).

-

Group 3: this compound Treatment (CCl₄ administration, treated with this compound).

-

Note: Studies have suggested a differential response in male and female rats, so inclusion of both sexes is recommended.

3. Drug Administration:

-

This compound: The specific dose, route, and frequency need to be established. Treatment can be prophylactic (started with CCl₄) or therapeutic (started after fibrosis is established).

-

Duration: CCl₄ administration and this compound treatment would typically continue for several weeks.

4. Endpoint Analysis:

-

Histopathology: Liver sections stained with H&E and Picrosirius Red.

-

Immunohistochemistry: Staining for α-SMA, Collagen I, and Collagen III.

-

Gene Expression Analysis: RT-qPCR for Col1a1 and Acta2 mRNA in liver tissue.

-

Serum Analysis: Measurement of liver enzymes (ALT, AST) to assess liver injury.

Summary of Expected Outcomes and Data Presentation

Based on the available literature, in vivo studies with this compound have suggested the following qualitative outcomes. Quantitative data is not available for summarization.

| Animal Model | Key Findings with this compound Treatment |

| Murine Schistosomiasis | - No significant effect on liver granuloma size. - Altered pattern of fibrosis: increase in type III collagen and decrease in type I collagen deposition. - Best results observed when combined with Praziquantel. |

| Rat CCl₄-Induced Fibrosis | - Inhibition of hepatic stellate cell activation. - Differential antifibrotic effects observed between male and female rats. |

Conclusion

This compound represents a potentially interesting antifibrotic compound that appears to act by inhibiting the activation of hepatic stellate cells. The in vivo studies conducted to date have utilized standard models of liver fibrosis. However, a significant lack of detailed, publicly available data on dosing, administration, and quantitative outcomes necessitates further foundational research to fully characterize its in vivo efficacy and protocol for use. Researchers interested in evaluating this compound should begin with dose-response and pharmacokinetic studies to establish an appropriate treatment regimen for their chosen in vivo model.

Application Notes and Protocols for Safranal in Cell Culture Experiments

A Note on Terminology: Initial searches for "Safironil" did not yield specific results for a compound with that name. However, the search results consistently provided extensive information on "Safranal," a major active constituent of saffron (Crocus sativus). Given the phonetic similarity, it is highly probable that "this compound" is a misspelling or a related term for Safranal. Therefore, these application notes and protocols are based on the available scientific data for Safranal and other relevant saffron-derived compounds.

Introduction

Safranal is an organic compound isolated from saffron, the spice derived from the flowers of Crocus sativus. It is a monoterpene aldehyde that, along with crocin and picrocrocin, contributes to the characteristic aroma of saffron.[1] In the context of cell culture experiments, safranal has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] These effects are attributed to its ability to modulate various cellular signaling pathways, making it a compound of interest for researchers in oncology, neurobiology, and drug development.

Safranal has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[4] Its mechanism of action involves the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways, which are critical in regulating cellular responses to oxidative stress, inflammation, and carcinogenesis.[2][5][6]

These application notes provide an overview of the recommended dosage of safranal for in vitro studies, detailed experimental protocols for assessing its effects, and a summary of its impact on cellular signaling.

Data Presentation: Efficacy of Safranal and Saffron Constituents in Cancer Cell Lines

The following table summarizes the cytotoxic and antiproliferative effects of safranal, crocin, and saffron extracts on various cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Extract | Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |

| Safranal | A549 | Alveolar Lung Epithelial Cancer | 0.32 mM | 48 h | [7] |

| Safranal | T47D | Breast Epithelial Cancer | 0.42 mM | 48 h | [7] |

| Safranal | HCT-116 | Colon Colorectal Cancer | 0.38 mM | 48 h | [7] |

| Safranal | PC3 | Prostate Cancer | 0.35 mM | 48 h | [7] |

| Safranal | HCT116 | Colon Cancer | 49.3 µM (IC50) / 24.7 µM (IC25) | Not Specified | [8] |

| Safranal | A549 | Lung Cancer | 92.5 µM (IC50) / 46.3 µM (IC25) | Not Specified | [8] |

| Crocin | A549 | Alveolar Lung Epithelial Cancer | 0.92 mM | 48 h | [7] |

| Crocin | T47D | Breast Epithelial Cancer | 0.31 mM | 48 h | [7] |

| Crocin | HCT-116 | Colon Colorectal Cancer | 0.85 mM | 48 h | [7] |

| Crocin | PC3 | Prostate Cancer | 0.78 mM | 48 h | [7] |

| Saffron Extract | A549 | Alveolar Lung Epithelial Cancer | 0.98 mg/ml | 48 h | [7] |

| Saffron Extract | T47D | Breast Epithelial Cancer | 0.58 mg/ml | 48 h | [7] |

| Saffron Extract | HCT-116 | Colon Colorectal Cancer | 0.85 mg/ml | 48 h | [7] |

| Saffron Extract | PC3 | Prostate Cancer | 0.75 mg/ml | 48 h | [7] |

| Saffron Ethanolic Extract | A549 | Lung Cancer | 1500 µg/ml | 24 h | [9] |

| Saffron Ethanolic Extract | A549 | Lung Cancer | 565 µg/ml | 48 h | [9] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of safranal on the viability and proliferation of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell lines (e.g., A549, HCT-116, T47D, PC3)

-

Non-malignant control cell line (e.g., L929)

-

Complete cell culture medium (specific to the cell line)

-

Safranal

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/ml in PBS)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Treatment with Safranal:

-

Prepare a stock solution of safranal in DMSO.

-

Perform serial dilutions of the safranal stock solution in the complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of safranal.

-

Include untreated control wells (cells with medium only) and solvent control wells (cells with medium containing the highest concentration of DMSO used).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µl of MTT solution to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-150 µl of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

Plot the percentage of cell viability against the safranal concentration to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for Cell Viability Assay

Caption: Workflow of MTT assay for cell viability.

Simplified Signaling Pathway of Saffron Constituents

Caption: Saffron constituents' effect on signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and Dimethylcrocetin on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active constituents of saffron (Crocus sativus L.) and their prospects in treating neurodegenerative diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of how the saffron (Crocus sativus) petal and its main constituents interact with the Nrf2 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogres.com [phcogres.com]

Application Notes and Protocols for Assessing Safironil's Efficacy In Vitro

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Safironil, an antifibrotic compound. The methodologies outlined below focus on evaluating its impact on cell viability, apoptosis, and key markers of fibrosis.

Assessment of Cytotoxicity and Cell Viability

To determine the cytotoxic potential of this compound and establish a suitable concentration range for further experiments, a cell viability assay is essential. The MTT assay is a widely used colorimetric method for this purpose.[1][2][3][4]

Table 1: Example Data Presentation for MTT Assay

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.22 ± 0.07 | 97.6 |

| 10 | 1.15 ± 0.09 | 92.0 |

| 50 | 0.88 ± 0.06 | 70.4 |

| 100 | 0.63 ± 0.05 | 50.4 |

| 200 | 0.31 ± 0.04 | 24.8 |

Protocol 1: MTT Cell Viability Assay

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which reflects the metabolic activity of the cells.

Materials:

-

Target cells (e.g., hepatic stellate cells, fibroblasts)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Experimental Workflow for MTT Assay

Assessment of Apoptosis Induction

To investigate whether this compound induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[1][4][5]

Table 2: Example Data Presentation for Annexin V/PI Apoptosis Assay

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.1 ± 0.3 | 1.2 ± 0.4 |

| This compound (50 µM) | 70.8 ± 3.5 | 18.9 ± 2.2 | 8.3 ± 1.5 | 2.0 ± 0.7 |

| This compound (100 µM) | 45.1 ± 4.2 | 35.6 ± 3.1 | 15.2 ± 2.0 | 4.1 ± 1.1 |

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (Annexin V binding) and plasma membrane integrity (PI staining).

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

-

Cell Harvesting: After treatment, collect the culture medium (containing detached cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the medium.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Logical Flow of Apoptosis Detection

Assessment of Antifibrotic Activity

Since this compound is an inhibitor of collagen synthesis, directly measuring its effect on collagen production and fibroblast activation is crucial.

Protocol 3: Sirius Red Collagen Staining

Objective: To quantify the total collagen content produced by cells in culture.

Materials:

-

Target cells (e.g., fibroblasts)

-

Complete cell culture medium

-

This compound stock solution

-

Sirius Red stain solution (0.1% Direct Red 80 in picric acid)

-

0.05 M NaOH

-

24-well plates

Procedure:

-

Cell Culture and Treatment: Seed cells in 24-well plates and allow them to reach confluence. Treat with this compound for 48-72 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Staining: Wash the fixed cells with distilled water and stain with Sirius Red solution for 1 hour at room temperature.

-

Washing: Wash the stained cells with 0.01 M HCl to remove unbound dye.

-

Elution: Elute the bound dye by adding 0.05 M NaOH to each well and incubating for 30 minutes with gentle shaking.

-

Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm. A standard curve using known concentrations of collagen can be used for absolute quantification.

Table 3: Example Data for Sirius Red Collagen Assay

| Treatment | Absorbance (540 nm) (Mean ± SD) | Relative Collagen Content (%) |

| Vehicle Control | 0.85 ± 0.05 | 100 |

| TGF-β1 (10 ng/mL) | 1.52 ± 0.09 | 178.8 |

| TGF-β1 + this compound (50 µM) | 1.13 ± 0.07 | 132.9 |

| TGF-β1 + this compound (100 µM) | 0.91 ± 0.06 | 107.1 |

Protocol 4: Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

Objective: To visualize and quantify the expression of α-SMA, a marker of myofibroblast differentiation, which is a key event in fibrosis.

Materials:

-

Target cells on coverslips in 24-well plates

-

This compound stock solution

-

4% Paraformaldehyde

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary α-SMA antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The intensity of the fluorescence can be quantified using image analysis software.

Signaling Pathway Analysis

This compound's antifibrotic effects are likely mediated through the inhibition of pro-fibrotic signaling pathways, such as the TGF-β pathway.

Hypothesized this compound Signaling Pathway Inhibition

Protocol 5: Western Blotting for Key Signaling Proteins